molecular formula C9H13N5O3S B2633363 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2097889-92-2

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2633363
CAS No.: 2097889-92-2
M. Wt: 271.3
InChI Key: PUXAFIDGUMSMGX-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that features a triazole ring, an isoxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps, starting with the formation of the triazole ring. One common method for synthesizing 1,2,3-triazoles is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions . The isoxazole ring can be synthesized through various methods, including the reaction of nitrile oxides with alkenes or alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and sulfonation steps, as well as advanced purification techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-dimethyl-N-[2-(triazol-2-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3S/c1-7-9(8(2)17-13-7)18(15,16)12-5-6-14-10-3-4-11-14/h3-4,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXAFIDGUMSMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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